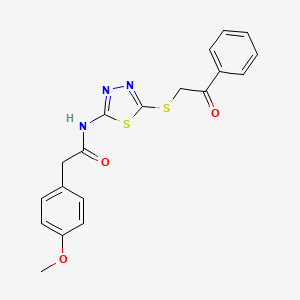
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPSTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPSTA belongs to the class of thiadiazole derivatives, which have been investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-amino-5-phenacylthiadiazole to form 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide, which is then treated with sodium sulfide to yield the final product.
Starting Materials
4-methoxybenzoic acid, thionyl chloride, 2-amino-5-phenacylthiadiazole, sodium sulfide, triethylamine, N,N-dimethylformamide, chloroform, sodium bicarbonate, wate
Reaction
Step 1: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride and triethylamine as a catalyst., Step 2: Reaction of 4-methoxybenzoyl chloride with 2-amino-5-phenacylthiadiazole in N,N-dimethylformamide to form 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide., Step 3: Treatment of 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide with sodium sulfide in chloroform to yield 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide., Step 4: Purification of the final product using sodium bicarbonate and water.
Mechanism Of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells and promotes cell survival and proliferation. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The inhibition of these signaling pathways leads to the induction of apoptosis and the suppression of cell proliferation and survival.
Biochemical And Physiological Effects
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. In vitro studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. In vivo studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antitumor activity in animal models of cancer, which suggests potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as an anticancer agent. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further investigation as a potential cancer therapy. Another advantage is its potential as an anti-inflammatory and antioxidant agent, which suggests potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
One of the limitations of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. Although 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant anticancer activity, it may also exhibit toxic effects on normal cells. Therefore, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in humans, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for the investigation of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in preclinical and clinical studies. Finally, the investigation of its potential as a therapeutic agent for other diseases, such as neurological disorders and autoimmune diseases, is also a promising direction for future research.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications is its potential as an anticancer agent. Several studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the induction of apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJNGDKLTFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

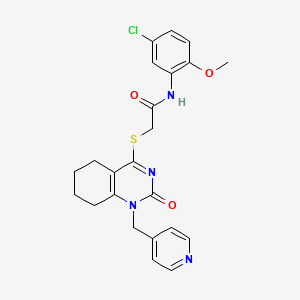
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
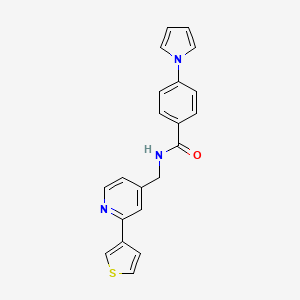
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
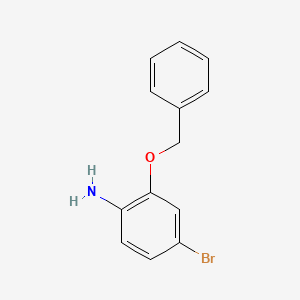
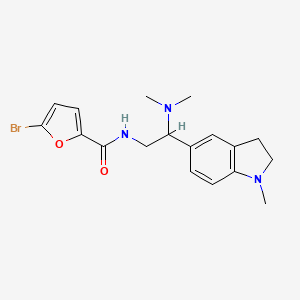
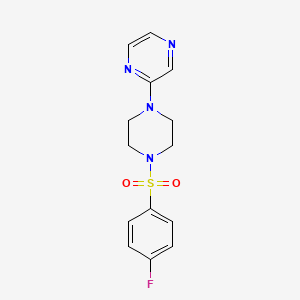
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)